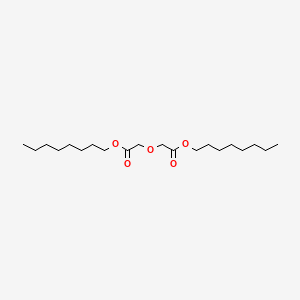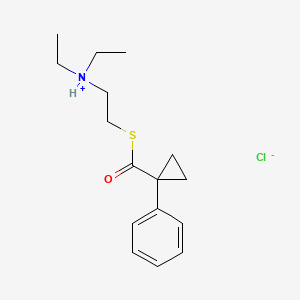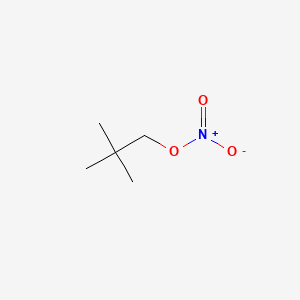
1-Propanol, 2,2-dimethyl-, nitrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nitric acid 2,2-dimethylpropyl ester, also known as neopentyl nitrate, is an organic nitrate ester with the molecular formula C5H11NO3. This compound is characterized by its ester functional group, which is formed by the reaction of nitric acid with 2,2-dimethylpropanol. It is a colorless liquid with a boiling point of 143.2°C at 760 mmHg and a density of 1.022 g/cm³ .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Nitric acid 2,2-dimethylpropyl ester can be synthesized through the esterification of 2,2-dimethylpropanol with nitric acid. The reaction typically involves the use of a strong acid catalyst, such as concentrated sulfuric acid, to facilitate the esterification process. The general reaction is as follows:
2,2-dimethylpropanol+nitric acid→Nitric acid 2,2-dimethylpropyl ester+water
This reaction is carried out under controlled conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of nitric acid 2,2-dimethylpropyl ester involves the continuous nitration of 2,2-dimethylpropanol with nitric acid. The process is designed to maximize yield and purity while minimizing the formation of by-products. The reaction is typically conducted in a nitration reactor, where the reactants are mixed and maintained at an optimal temperature and pressure to ensure efficient esterification .
Análisis De Reacciones Químicas
Types of Reactions
Nitric acid 2,2-dimethylpropyl ester undergoes various chemical reactions, including:
Substitution: The nitrate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used to substitute the nitrate group in the ester.
Major Products Formed
Hydrolysis: 2,2-dimethylpropanol and nitric acid.
Reduction: 2,2-dimethylpropanol.
Substitution: Various substituted products depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Nitric acid 2,2-dimethylpropyl ester has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of nitric acid 2,2-dimethylpropyl ester involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle by activating soluble guanylate cyclase, which increases the levels of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the relaxation of smooth muscle cells and vasodilation . Additionally, nitric oxide can inhibit platelet aggregation, which is beneficial in preventing blood clots .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl nitrate: Another nitrate ester with similar properties and applications.
Isosorbide dinitrate: A nitrate ester used as a vasodilator in the treatment of angina pectoris.
Glyceryl trinitrate:
Uniqueness
Nitric acid 2,2-dimethylpropyl ester is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its high energy content and stability make it particularly suitable for use in energetic materials. Additionally, its ability to release nitric oxide upon decomposition makes it valuable in medical applications as a vasodilator .
Propiedades
Número CAS |
926-42-1 |
|---|---|
Fórmula molecular |
C5H11NO3 |
Peso molecular |
133.15 g/mol |
Nombre IUPAC |
2,2-dimethylpropyl nitrate |
InChI |
InChI=1S/C5H11NO3/c1-5(2,3)4-9-6(7)8/h4H2,1-3H3 |
Clave InChI |
YJGBGWFCCCQXIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CO[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzenesulfonamide, 4-[[4-[bis(2-hydroxyethyl)amino]phenyl]azo]-2,5-dichloro-N-(2-chloroethyl)-](/img/structure/B13776409.png)
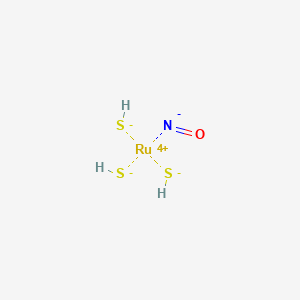
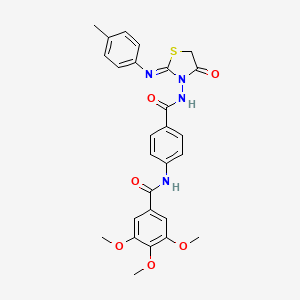
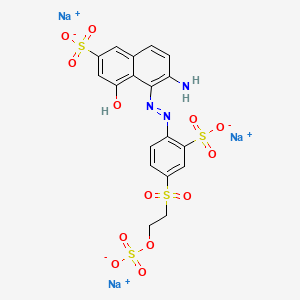
![N-(4-Bromophenyl)-N'-[4-(piperidin-1-yl)butyl]urea](/img/structure/B13776435.png)
![2-Acetamidoethyl 2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate](/img/structure/B13776439.png)
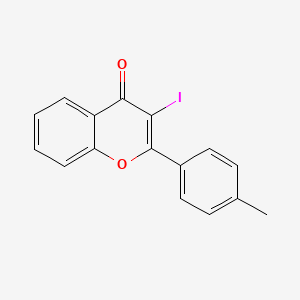
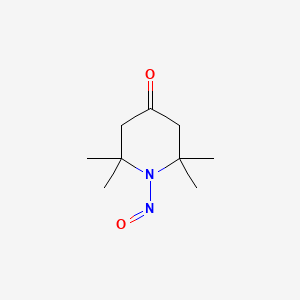
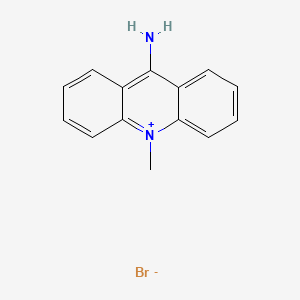
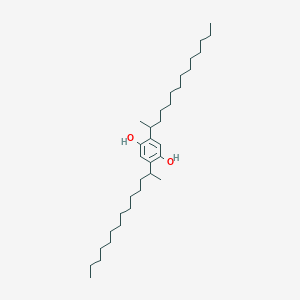
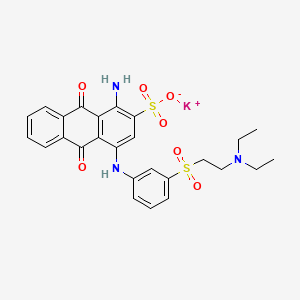
![Benzoic acid, 2,3,4,5-tetrachloro-6-[(2-methyl-1H-imidazol-1-yl)carbonyl]-](/img/structure/B13776467.png)
